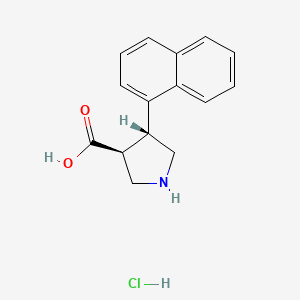

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a naphthalen-1-yl substituent at the 4-position and a carboxylic acid group at the 3-position. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. Its molecular formula is C₁₁H₁₄ClNO₂ (MW: 252.70), and it is characterized by stereochemical specificity ((3S,4R) configuration), which is critical for interactions with biological targets . The naphthyl group contributes to aromatic π-π stacking interactions, while the carboxylic acid enables hydrogen bonding and salt formation.

Eigenschaften

IUPAC Name |

(3S,4R)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZADOJTQLSMJ-LMRHVHIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Naphthalene Group: The naphthalene moiety is introduced via a substitution reaction, often using a naphthalene derivative and a suitable catalyst.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, characterized by a pyrrolidine ring substituted with a naphthalene moiety and a carboxylic acid group. The compound's stereochemistry is defined by the (3S,4R) configuration, influencing its biological activity and chemical reactivity.

Scientific Research Applications

This compound has been investigated for various biological activities and applications in scientific research:

- Preparation of Diastereomeric Chiral Stationary Phases (CSPs) This compound is used in preparing diastereomeric CSPs for the chromatographic separation of enantiomers. It is combined with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid to prepare two new diastereomeric CSPs. The two chiral units in the compound have a cooperative effect on chiral recognition.

- Matrix in MALDI-TOF MS: The compound is used as a matrix in negative ion matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for analyzing small molecules. As an organic salt, it is employed as a matrix to analyze small molecules such as oligosaccharides, peptides, metabolites, and explosives using MALDI-TOF MS. Compared with conventional matrices, this compound provides a significant improvement in detection sensitivity and yields very few matrix-associated fragment and cluster ions interfering with MS analysis.

- Potential Pharmacological Properties: This compound is studied for potential pharmacological properties, particularly in medicinal chemistry.

- Antioxidant Properties: It may exhibit the ability to scavenge free radicals, thus protecting biological systems from oxidative stress.

- Anticoagulant Activity: The compound may influence blood coagulation pathways, potentially serving as a therapeutic agent in managing clotting disorders.

- Neuroprotective Effects: Some studies suggest that similar compounds can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Several compounds share structural features with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3R)-3-(Naphthalen-1-yl)proline | Proline derivative with naphthalene | Neuroprotective effects |

| (2S,4R)-4-(Phenyl)pyrrolidine-2-carboxylic acid | Pyrrolidine ring with phenyl substitution | Antioxidant properties |

| (2S,5R)-5-(Indol-1-yl)pyrrolidine-2-carboxylic acid | Indole moiety on pyrrolidine | Anticancer activity |

Wirkmechanismus

The mechanism of action of (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key analogues and their structural/functional differences:

Key Observations:

- Aromatic Substituents : The naphthyl group in the target compound provides greater steric bulk and aromatic surface area compared to phenyl or substituted phenyl groups. This may enhance binding to hydrophobic pockets in proteins .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN in ) increase the acidity of the carboxylic acid (pKa ~2–3), while electron-donating groups (e.g., -OCH₃ in ) reduce acidity and improve solubility.

Key Findings:

Biologische Aktivität

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, also known by its CAS number 1330750-42-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and antimicrobial effects, supported by data tables and research findings.

- Molecular Formula : C₁₅H₁₆ClN₁O₂

- Molecular Weight : 277.75 g/mol

- CAS Number : 1330750-42-9

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily characterized through various in vitro studies. The following sections detail specific areas of biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

-

Cell Viability Assays : In vitro assays using A549 human lung adenocarcinoma cells demonstrated significant cytotoxicity. The compound reduced cell viability in a dose-dependent manner, with a notable reduction observed at concentrations of 50 µM and higher.

These results indicate that the compound has a structure-dependent effect on cancer cell viability, suggesting its potential as an anticancer agent .

Concentration (µM) Cell Viability (%) 0 100 10 85 50 63.4 100 21.2 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and interference with cell cycle progression. Further studies are needed to elucidate the specific pathways involved.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against Gram-positive bacteria.

-

In Vitro Testing : Preliminary screening against various bacterial strains showed that this compound had varying degrees of effectiveness:

These results indicate limited antibacterial activity at the concentrations tested .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus >128 Streptococcus pneumoniae >128

Study on Anticancer Properties

A study conducted on derivatives of pyrrolidine compounds showed that modifications to the naphthalene structure could enhance anticancer activity. The study compared several derivatives and found that specific substitutions increased efficacy against A549 cells significantly .

Research on Antimicrobial Properties

Another research effort focused on the antimicrobial activity of similar pyrrolidine derivatives against multidrug-resistant bacterial strains. While this compound showed minimal activity, it provided a basis for further chemical modifications aimed at improving efficacy .

Q & A

Q. What are the optimal synthetic routes for (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves stereoselective formation of the pyrrolidine core. Key steps include:

- Coupling Reactions : Sulfonamide or tert-butoxycarbonyl (Boc) protecting groups (e.g., in structurally similar compounds) are used to stabilize intermediates. For example, sulfonyl chloride coupling under pyridine catalysis in dichloromethane (DCM) at room temperature ensures regioselectivity .

- Hydrochloride Salt Formation : Acidic hydrolysis (e.g., HCl in water at elevated temperatures) is employed to generate the hydrochloride salt, as seen in analogous piperidine derivatives .

- Critical Parameters : Temperature control (e.g., 93–96°C for hydrolysis) and solvent selection (DCM for coupling, water for salt formation) are crucial for yield and purity.

Q. How can researchers validate the stereochemical configuration of the pyrrolidine ring and naphthalene substituent?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases to separate enantiomers, as demonstrated for structurally related pyrrolidine derivatives .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, a gold standard for stereochemical confirmation .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm axial/equatorial substituent orientation on the pyrrolidine ring .

Q. What purification strategies are recommended to isolate high-purity (>98%) this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Adjust pH during workup (e.g., to acidic conditions) to isolate the hydrochloride salt from organic byproducts .

- Recrystallization : Use solvent systems like ethanol/water to enhance crystallinity and purity .

- Column Chromatography : Silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane) effectively removes unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis : Modify the naphthalene moiety (e.g., bromination or fluorination) or pyrrolidine substituents (e.g., methyl, methoxy groups) to assess activity changes .

- In Vitro Assays : Test analogs against target proteins (e.g., Keap1-Nrf2 inhibitors) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .

- Computational Modeling : Perform docking studies with resolved protein structures (e.g., PDB entries) to predict binding modes and guide SAR .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Reanalyze disputed batches via HPLC (>98% purity threshold) and mass spectrometry to rule out impurities .

- Assay Standardization : Use internal controls (e.g., reference standards from pharmacopeial guidelines) to normalize inter-laboratory variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors like rapid degradation .

Q. How can advanced analytical methods be developed to quantify this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS Optimization : Use a C18 column with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity. Calibrate with deuterated internal standards to correct matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation (e.g., acetonitrile) improves recovery rates from plasma or tissue homogenates .

Q. What in vivo pharmacokinetic (PK) profiling approaches are suitable for this compound?

Methodological Answer:

- Rodent Studies : Administer via intravenous (IV) and oral routes to determine bioavailability. Collect serial blood samples for LC-MS/MS analysis .

- Tissue Distribution : Use radiolabeled C-compound and autoradiography to map organ-specific accumulation .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine and bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.